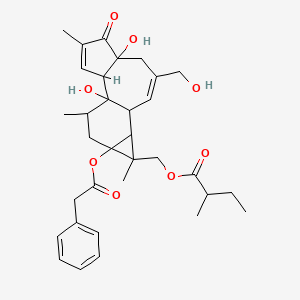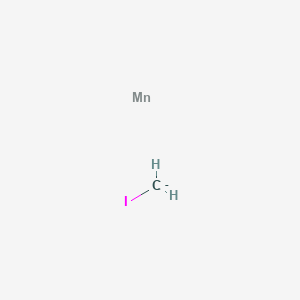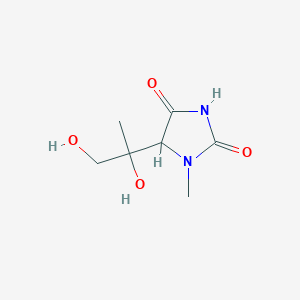![molecular formula C27H56O3 B14483910 1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane CAS No. 65811-29-2](/img/structure/B14483910.png)
1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane is an organic compound with a complex structure characterized by multiple octyloxy groups attached to a propan-2-yl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane typically involves the reaction of 1,3-dihydroxypropane with octyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups are replaced by octyloxy groups. The reaction conditions usually require heating and stirring to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the octyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Compounds with new functional groups replacing the octyloxy groups.
Applications De Recherche Scientifique
1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The compound can form micelles or vesicles, encapsulating other molecules and facilitating their transport. This property is particularly useful in drug delivery and emulsification processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(allyloxy)-2-propanol
- 1,3-bis-(2-Propynyloxy)propan-2-ol
- 1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate
Uniqueness
1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane stands out due to its multiple octyloxy groups, which impart unique amphiphilic properties. This makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions, such as in surfactants and drug delivery systems.
Propriétés
Numéro CAS |
65811-29-2 |
|---|---|
Formule moléculaire |
C27H56O3 |
Poids moléculaire |
428.7 g/mol |
Nom IUPAC |
1-(2,3-dioctoxypropoxy)octane |
InChI |
InChI=1S/C27H56O3/c1-4-7-10-13-16-19-22-28-25-27(30-24-21-18-15-12-9-6-3)26-29-23-20-17-14-11-8-5-2/h27H,4-26H2,1-3H3 |
Clé InChI |
CJIIRBYQYMZSBX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOCC(COCCCCCCCC)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


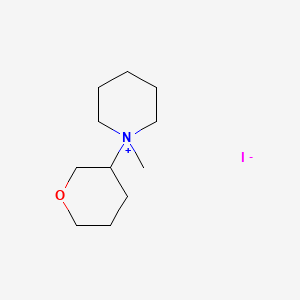

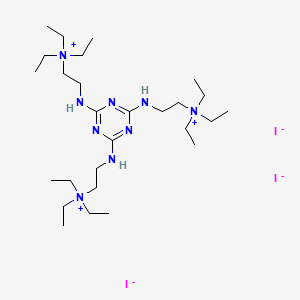
![2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14483861.png)

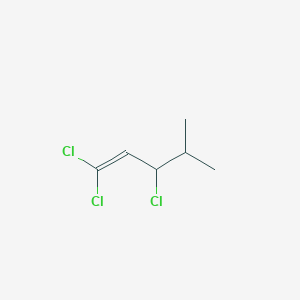

![2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid](/img/structure/B14483888.png)
![Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate](/img/structure/B14483891.png)

